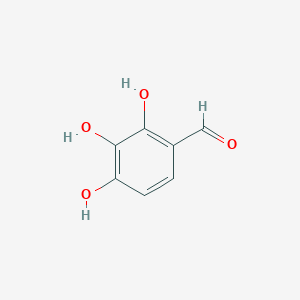

2,3,4-Trihydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPNQSVBEWWHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057684 | |

| Record name | 2,3,4-Trihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144-08-3 | |

| Record name | 2,3,4-Trihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,3,4-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2144-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,3,4-trihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4-Trihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-Trihydroxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UGV46Q4M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Presence of 2,3,4-Trihydroxybenzaldehyde in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxybenzaldehyde is a phenolic aldehyde with a range of documented biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] Its utility as a key intermediate in the synthesis of pharmaceuticals, such as the anti-Parkinson's drug benserazide, has solidified its importance in medicinal chemistry. Despite its significance, the direct isolation of this compound from natural sources is not widely reported in scientific literature. This technical guide provides an in-depth exploration of its known natural precursors, the methodologies for its synthesis from a natural source, and the broader context of the signaling pathways associated with related phenolic compounds.

Natural Precursors and Potential Sources

While direct extraction of this compound from flora or fauna remains largely unelucidated, its chemical precursors are abundant in the plant kingdom. The primary route to obtaining this compound from a natural starting material involves the chemical transformation of tannins, specifically hydrolysable tannins.

Amur Maple (Acer ginnala): A Source of Precursors

The most definitive link to a natural source for this compound comes from a patented process that utilizes the leaves of the Amur maple (Acer ginnala). This process, however, is not a direct isolation but a chemical synthesis starting from tannins present in the leaves. The leaves of Acer ginnala are rich in tannins, which are complex polyphenolic compounds.[2] These tannins, through a series of chemical reactions, can be converted into this compound.

The general composition of maple leaves includes a variety of phenolic compounds, with red maple leaves showing higher concentrations of total polyphenols, tannins, and flavonoids.[3] While the specific phenolic profile of Acer ginnala leaves is not extensively detailed in readily available literature, the presence of hydrolysable tannins is the key to its use as a starting material.

Quantitative Data from Synthesis

The following table summarizes the yield of this compound from the precursor, pyrogallol (B1678534), which is derived from Amur maple leaf tannins, as described in the patent literature. It is important to note that these values represent the final yield of a multi-step chemical synthesis and not the natural concentration of the compound in the plant.

| Starting Material (from 100g of Acer ginnala leaves) | Intermediate | Final Product | Yield (g) |

| Crude Pyrogallol | - | This compound | 3.40 - 3.60 |

Experimental Protocols

The following experimental protocols are based on the patented process for the preparation of this compound from Amur maple leaves.

Protocol 1: Extraction of Tannins and Conversion to Pyrogallol

-

Extraction: 100g of pulverized Acer ginnala leaves are decocted with 800ml of water.

-

Concentration: The resulting decoction is concentrated to 200ml.

-

Hydrolysis: 12.2ml of 98% sulfuric acid is added, and the mixture is hydrolyzed for 4 hours. The reaction is monitored by silica (B1680970) gel G thin-layer chromatography.

-

Neutralization and Isolation: After completion of the hydrolysis, the solution is neutralized with sodium hydroxide (B78521) and concentrated under vacuum. The precipitated solid (crude gallic acid) is collected by suction filtration.

-

Decarboxylation: The crude product is added to DMF or DMI and heated to a temperature between 175-210°C for 30-50 minutes to induce decarboxylation, yielding crude pyrogallol, which is isolated by suction filtration after cooling.

Protocol 2: Synthesis of this compound from Pyrogallol

This protocol describes one of the methods outlined in the patent.

-

Reaction Setup: The crude pyrogallol is used as the starting material. Sodium hydroxide is added to form the pyrogallol sodium salt.

-

Carboxylation: Chloroform is reacted with the pyrogallol sodium salt at 40-60°C.

-

Isolation and Purification: The reaction mixture is worked up to yield this compound, which is then purified by recrystallization.

Signaling Pathways

Direct signaling pathways for this compound are not well-documented. However, as a phenolic compound, its biological activities are likely mediated through pathways common to other phenols, such as gallic acid, which is a direct precursor in the synthesis from Amur maple.

Antioxidant Signaling Pathway

Phenolic compounds are known to exert their antioxidant effects by modulating cellular signaling pathways, primarily the Nrf2-Keap1 pathway.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.

Conclusion

This compound remains a molecule of significant interest due to its biological activities and role as a pharmaceutical intermediate. While its direct isolation from natural sources is not currently established, its synthesis from naturally derived precursors, such as tannins from Amur maple leaves, provides a critical link to the natural world. Further research into the chemical composition of tannin-rich plants may yet reveal the direct natural occurrence of this compound. In the interim, understanding its synthesis from natural precursors and the signaling pathways of related phenolic compounds offers valuable insights for researchers in drug discovery and development. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation into this promising molecule.

References

Chemical properties and reactivity of 2,3,4-Trihydroxybenzaldehyde

An In-depth Technical Guide to 2,3,4-Trihydroxybenzaldehyde: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as pyrogallol-4-carboxaldehyde, is a polyhydroxybenzaldehyde with significant potential in pharmaceutical and chemical industries. Its unique structure, featuring three hydroxyl groups and an aldehyde moiety on a benzene (B151609) ring, imparts a wide range of chemical reactivity and biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of this compound, with a focus on its applications in drug development. Detailed experimental protocols and quantitative data are presented to facilitate further research and application.

Chemical and Physical Properties

This compound is a versatile organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₄ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1][2] |

| Appearance | Pale yellow to light brown crystalline powder | [1][3] |

| Melting Point | 159-163 °C | [1][3][4] |

| Solubility | Soluble in DMSO, Methanol (B129727), water, and ethanol (B145695). | [2][3][5] |

| pKa | 7.41 ± 0.23 (Predicted) | [3] |

| LogP | 1.25 | [3] |

| CAS Number | 2144-08-3 | [1][3] |

Spectroscopic Data

The structural features of this compound have been characterized by various spectroscopic techniques.

| Spectroscopic Data | Values | Reference |

| ¹H NMR (300 MHz, CDCl₃) | 9.83 (s, 1H), 7.68 (d, J=9.0Hz, 1H), 6.84 (d, J=9.0Hz, 1H) | [3] |

| ¹³C NMR | View the full spectrum for FREE at SpectraBase ID: GeyjE2ojOHc | [6] |

| Crystal Structure | Monoclinic, a = 3.6222 (3) Å, b = 24.006 (2) Å, c = 14.8965 (9) Å, β = 93.524 (5)° | [7] |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, primarily using pyrogallol (B1678534) as the starting material.

Modern Three-Step Synthesis (Hydroxyl Protection, Formylation, Deprotection)

This is a widely used method due to its high yield and purity.[3][8]

Experimental Protocol:

-

Step 1: Phenolic Hydroxyl Protection.

-

In a reaction vessel, combine 126 g (1 mol) of pyrogallol, 5.05 g (0.05 mol) of triethylamine, 235.4 g (1.1 mol) of diphenyl carbonate, and 630 ml of methyl tert-butyl ether.[3]

-

Heat the mixture to reflux and maintain for 6-8 hours.[3]

-

Cool the reaction to room temperature.

-

Wash the organic layer three times with 200 ml of 5% NaOH solution, followed by one wash with 200 ml of water, and one wash with 200 ml of saturated sodium chloride solution.[3]

-

Concentrate the organic layer to remove approximately 70% of the solvent.

-

Cool to -5°C with stirring to induce crystallization.

-

Collect the solid by suction filtration and dry to obtain the protected intermediate. (Yield: 96.3%).[3]

-

-

Step 2: Formylation (Vilsmeier-Haack type).

-

Dissolve the protected intermediate in a suitable solvent like DMF.

-

Cool the solution to 0°C.

-

Slowly add the Vilsmeier reagent (prepared from POCl₃ and DMF).

-

Stir the reaction at room temperature for several hours.

-

Quench the reaction with a solution of sodium acetate (B1210297) in water.

-

Extract the product with an organic solvent (e.g., ethyl ether).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to obtain the formylated intermediate.

-

-

Step 3: Deprotection.

Classical Formylation Reactions

-

Gattermann Reaction: This reaction involves the formylation of pyrogallol using hydrogen cyanide (HCN) and a Lewis acid catalyst. Due to the high toxicity of HCN, this method is now less common.[8]

-

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, prepared from a substituted amide (like DMF) and phosphorus oxychloride, to formylate the electron-rich pyrogallol ring.[3][5]

-

Reimer-Tiemann Reaction: This reaction employs chloroform (B151607) in a basic solution to achieve ortho-formylation of phenols. However, for pyrogallol, it often results in low yields and a mixture of products.[3]

Chemical Reactivity and Key Reactions

The presence of both hydroxyl and aldehyde functional groups makes this compound a reactive molecule capable of undergoing various chemical transformations.

Condensation Reactions: Synthesis of Schiff Bases and Benserazide

This compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.[3][9] A prominent application is the synthesis of Benserazide, an anti-Parkinson's drug.[3][10]

Experimental Protocol for Schiff Base Synthesis:

-

Dissolve an appropriate hydrazide (4.40 mmol) and this compound (4.40 mmol) in anhydrous methanol (15 mL).[9]

-

Stir the reaction mixture at room temperature for 24 hours.[9]

-

Collect the resulting solid by filtration.

-

Purify the product by recrystallization from a mixture of ethanol and water (1:1, v/v).[9]

Experimental Protocol for Benserazide Hydrochloride Synthesis:

-

In a reaction vessel, combine serine hydrazide hydrochloride and this compound in a solvent such as water, ethanol, isopropanol, or glycol dimethyl ether.[4]

-

Add a catalyst (e.g., 5% Pd/C) and introduce hydrogen gas.[4]

-

Heat the reaction mixture (e.g., to 40-50°C).[4]

-

After the reaction is complete, filter the catalyst.

-

The product, benserazide hydrochloride, can be isolated by suction filtration and vacuum drying.[4]

Biological Activities and Applications in Drug Development

This compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery.

Antioxidant Activity

The three hydroxyl groups on the aromatic ring enable this compound to act as a potent antioxidant by donating hydrogen atoms or electrons to neutralize free radicals.[5][11] The antioxidant capacity can be evaluated using assays such as DPPH and ABTS.

Experimental Protocol for DPPH Assay:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 60 µM).

-

In a test tube or microplate well, mix a small volume of the sample solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100.

Antimicrobial Activity

Derivatives of this compound, such as carbohydrazones and Schiff bases, have shown promising antibacterial and antifungal activities.[3][5]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation. Benzaldehyde (B42025) derivatives are known to inhibit this enzyme.

Experimental Protocol for Tyrosinase Inhibition Assay:

-

Prepare solutions of the test compound (this compound) and a positive control (e.g., Kojic acid).

-

In a 96-well plate, add 20 µL of the test material/control to respective wells.

-

Add 50 µL of tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes.[12]

-

Add 30 µL of L-tyrosine substrate solution to each well.

-

Measure the optical density at 510 nm in a kinetic mode for 60 minutes.[12]

-

Calculate the slope of the reaction for each sample.

-

Determine the percent inhibition using the formula: % Inhibition = [ (Slope_control - Slope_sample) / Slope_control ] * 100.[12]

Safety and Handling

This compound is considered a hazardous substance. It can cause skin, eye, and respiratory irritation.[13] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound. It is sensitive to air and should be stored in a dark, dry place under an inert atmosphere.[3][13]

Conclusion

This compound is a highly functionalized and reactive molecule with significant applications in organic synthesis and medicinal chemistry. Its role as a key intermediate in the production of the anti-Parkinson's drug Benserazide, coupled with its inherent antioxidant and potential antimicrobial and tyrosinase-inhibiting properties, makes it a compound of great interest to researchers in drug development. This guide has provided a detailed overview of its chemical properties, synthetic methodologies, and reactivity, along with practical experimental protocols to aid in its further investigation and application.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents [patents.google.com]

- 4. CN104788338A - Preparation method of benserazide hydrochloride - Google Patents [patents.google.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 2,3,4-Trihydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. mdpi.com [mdpi.com]

- 10. CN1721386A - Process for preparing 2,3,4-trihydroxy benzaldehyde by using amur maple - Google Patents [patents.google.com]

- 11. ojs.wiserpub.com [ojs.wiserpub.com]

- 12. activeconceptsllc.com [activeconceptsllc.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,3,4-Trihydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,4-Trihydroxybenzaldehyde, a key intermediate in the pharmaceutical industry and a compound of interest for its antioxidant and antimicrobial properties. This document details the available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and illustrates the compound's primary biological mechanism of action.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, the following data has been collated from available resources. The compound is qualitatively known to be soluble in ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO)[1].

| Solvent | Temperature (°C) | Solubility | Method | Reference |

| Water | 25 | 1.541 g/L | Not Specified | [1] |

| Ethanol | Not Specified | Soluble | Not Specified | [2] |

| Methanol | Not Specified | Soluble | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Not Specified | [1] |

Experimental Protocols for Solubility Determination

A precise and reproducible determination of solubility is critical for various applications in research and drug development. The following is a generalized experimental protocol for determining the solubility of a phenolic compound like this compound in an organic solvent, primarily based on the widely used shake-flask method followed by quantitative analysis.

Principle

The shake-flask method is considered the "gold standard" for solubility determination. It involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique, such as gravimetric analysis or UV-Vis spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

Drying oven (for gravimetric analysis)

-

UV-Vis spectrophotometer and cuvettes (for spectroscopic analysis)

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted below.

Detailed Methodologies

-

Add an excess amount of solid this compound to a sealed vial containing a known volume of the organic solvent. The excess solid ensures that the solution becomes saturated.

-

Place the vial in a thermostatically controlled shaker or incubator and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifugation can be used to accelerate this process.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining solid particles, pass the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, dry container.

a) Gravimetric Analysis

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution to the evaporating dish and reweigh to determine the mass of the solution.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Place the evaporating dish in a drying oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

-

The weight of the residue corresponds to the mass of dissolved this compound. The solubility can then be calculated in terms of g/L or other desired units.

b) UV-Vis Spectroscopy

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent by scanning a standard solution across a range of wavelengths.

-

Measure the absorbance of each standard solution at the λmax to construct a calibration curve (absorbance vs. concentration).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution, taking into account the dilution factor.

Biological Activity and Signaling Pathways

This compound is known for its antioxidant and antimicrobial properties. Below are diagrams illustrating the fundamental mechanisms of these activities.

Antioxidant Activity: Free Radical Scavenging

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. The resulting radical of the phenolic compound is stabilized by resonance, making it less reactive.

Potential Anti-inflammatory Signaling Pathway

Derivatives of benzaldehyde (B42025) have been shown to possess anti-inflammatory properties by inhibiting key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. While the specific pathway for this compound is not fully elucidated, a plausible mechanism involves the inhibition of pro-inflammatory cytokine production.

Conclusion

This technical guide summarizes the current knowledge on the solubility of this compound in organic solvents. While quantitative data remains limited, the provided experimental protocols offer a robust framework for its determination. The illustrated biological pathways provide a conceptual understanding of its antioxidant and potential anti-inflammatory activities, highlighting its significance for further research and development in the pharmaceutical and related industries.

References

Spectroscopic Profile of 2,3,4-Trihydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-trihydroxybenzaldehyde, a phenolic aldehyde with significant potential in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. This guide also includes detailed experimental protocols for data acquisition and a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.69 | s | 1H | -CHO |

| 7.05 | d, J=8.5 Hz | 1H | H-6 |

| 6.53 | d, J=8.5 Hz | 1H | H-5 |

| 11.0 (broad s) | s | 1H | Ar-OH |

| 9.5 (broad s) | s | 1H | Ar-OH |

| 8.9 (broad s) | s | 1H | Ar-OH |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | C=O (Aldehyde) |

| 152.5 | C-4 |

| 149.0 | C-2 |

| 133.5 | C-3 |

| 124.5 | C-1 |

| 115.8 | C-6 |

| 108.2 | C-5 |

Solvent: DMSO-d₆ (Predicted values based on analogous compounds and spectral databases)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (phenolic) |

| 2850-2750 | C-H stretch (aldehyde) |

| 1640 | C=O stretch (aromatic aldehyde) |

| 1580, 1470 | C=C stretch (aromatic) |

| 1280, 1190 | C-O stretch (phenol) |

Sample Preparation: KBr pellet or ATR

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 275 | ~15,000 | Methanol |

| 330 | ~5,000 | Methanol |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below to ensure reproducibility.

NMR Spectroscopy

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

IR Spectroscopy

Instrumentation and Data Acquisition: An FTIR spectrometer, often equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory, is commonly used.

Sample Preparation (ATR):

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied using the instrument's clamp to ensure good contact between the sample and the crystal.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

Instrumentation and Data Acquisition: A dual-beam UV-Vis spectrophotometer is used for analysis.

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable solvent (e.g., methanol).

-

Serial dilutions are performed to obtain a solution with a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

-

The spectrophotometer is blanked using the solvent.

-

The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-600 nm).

-

The wavelengths of maximum absorbance (λmax) are identified.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Crystal Structure of 2,3,4-Trihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,3,4-trihydroxybenzaldehyde, an important intermediate in the synthesis of pharmaceuticals, including the anti-Parkinson's drug benserazide.[1] The document details the crystallographic parameters, molecular geometry, and supramolecular features, supported by experimental protocols for its synthesis and crystal growth.

Crystal Structure and Crystallographic Data

The crystal structure of this compound (C₇H₆O₄) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system.[2] Notably, the asymmetric unit contains two independent molecules.[2]

The crystal structure is characterized by a three-dimensional network formed through intermolecular O—H⋯O hydrogen bonds.[2] Each hydroxyl group in the molecules acts as a donor to a single acceptor atom. Additionally, an intramolecular hydrogen bond is observed between the 2-hydroxy group and the aldehyde group in both independent molecules.[2]

Table 1: Crystal Data and Structure Refinement for this compound [2]

| Parameter | Value |

| Empirical Formula | C₇H₆O₄ |

| Formula Weight | 154.12 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 3.6222(3) Å |

| b | 24.006(2) Å |

| c | 14.8965(9) Å |

| α | 90° |

| β | 93.524(5)° |

| γ | 90° |

| Volume | 1292.9(2) ų |

| Z | 8 |

| Density (calculated) | 1.584 Mg/m³ |

| Absorption Coefficient | 0.133 mm⁻¹ |

| F(000) | 640 |

| Data Collection | |

| Diffractometer | Bruker SMART APEX |

| Reflections Collected | 5464 |

| Independent Reflections | 1491 [R(int) = 0.0881] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1491 / 8 / 217 |

| Goodness-of-fit on F² | 1.011 |

| Final R indices [I>2sigma(I)] | R1 = 0.0540, wR2 = 0.1221 |

| R indices (all data) | R1 = 0.0831, wR2 = 0.1324 |

| Largest diff. peak and hole | 0.301 and -0.321 e.Å⁻³ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound starts from pyrogallol (B1678534) and involves a three-step process: phenolic hydroxyl protection, formylation, and deprotection.[1][3][4]

Step 1: Protection of Phenolic Hydroxyl Groups Two adjacent hydroxyl groups of pyrogallol are protected to prevent unwanted side reactions during formylation.

-

Reactants: Pyrogallol, diphenyl carbonate, triethylamine (B128534).

-

Solvent: Methyl tert-butyl ether (MTBE).

-

Procedure: A mixture of pyrogallol, diphenyl carbonate, and triethylamine in MTBE is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting protected intermediate, 4-hydroxybenzo[d][1][5]dioxol-2-one, is purified.

Step 2: Formylation A formyl group is introduced into the aromatic ring of the protected intermediate.

-

Reactants: 4-hydroxybenzo[d][1][5]dioxol-2-one, a formylating agent (e.g., dichloromethyl methyl ether), and a Lewis acid catalyst (e.g., aluminum chloride).

-

Solvent: MTBE.

-

Procedure: The protected intermediate is dissolved in MTBE and cooled to 0-5 °C. The formylating agent and Lewis acid are added portion-wise while maintaining the temperature. The reaction mixture is stirred until the starting material is consumed. The reaction is then quenched, and the product, 7-hydroxy-2-oxobenzo[d][1][5]dioxole-4-carbaldehyde, is extracted and purified.

Step 3: Deprotection The protecting group is removed to yield the final product.

-

Procedure: The formylated intermediate is subjected to hydrolysis, typically by refluxing with water, to remove the protecting group and yield this compound.[3] The crude product is then purified by recrystallization.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be grown from an ethanol (B145695) solution using the slow evaporation method.[2]

-

Solvent: Ethanol.

-

Procedure:

-

Prepare a saturated solution of purified this compound in ethanol at a slightly elevated temperature to ensure complete dissolution.

-

Filter the warm solution to remove any particulate impurities.

-

Transfer the clear solution to a clean crystallizing dish.

-

Cover the dish with a perforated lid (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Place the crystallizing dish in a vibration-free environment at a constant temperature.

-

Monitor the dish over several days to weeks for the formation of light-brown, needle-shaped crystals.

-

Once crystals of suitable size are formed, they can be carefully harvested from the solution.

-

Biological Activity

This compound has been reported to exhibit antibacterial activity.[1] Furthermore, carbohydrazone derivatives of this compound have been investigated for their antimicrobial properties against both bacteria and fungi.[1] It also serves as a crucial intermediate in the synthesis of benserazide, a peripheral dopa decarboxylase inhibitor used in the treatment of Parkinson's disease.[1] The compound is also utilized in the preparation of other biologically active molecules, such as Schiff bases with potential antifungal and antioxidant applications.[6]

At present, there is no direct scientific literature available detailing the specific signaling pathways modulated by this compound itself.

Visualizations

Synthesis and Crystallization Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its crystal structure determination.

Caption: Workflow from synthesis to crystal structure determination.

Logical Relationship of Synthesis Steps

This diagram shows the sequential relationship of the key steps in the synthesis of this compound from pyrogallol.

Caption: Key steps in the synthesis of this compound.

References

- 1. This compound | 2144-08-3 [chemicalbook.com]

- 2. 2,3,4-Trihydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 98 2144-08-3 [sigmaaldrich.com]

A Technical Guide to the Synthesis of Novel Derivatives from 2,3,4-Trihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trihydroxybenzaldehyde, a polyhydroxylated aromatic aldehyde, serves as a versatile starting material for the synthesis of a diverse array of novel derivatives with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring three adjacent hydroxyl groups, imparts distinct chemical reactivity and biological activity to its derivatives. This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of several classes of compounds derived from this compound, including Schiff bases, chalcones, coumarins, and O-benzyl oximes. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways are presented to facilitate further research and development in this promising area.

Introduction

This compound, also known as pyrogallol-4-carboxaldehyde, is a key building block in organic synthesis due to its trifunctional nature, possessing both aldehydic and phenolic functionalities.[1][2] This arrangement of functional groups allows for a variety of chemical transformations, leading to the creation of complex molecules with tailored properties. The derivatives of this compound have garnered considerable interest owing to their broad spectrum of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.[3][4][5] This guide focuses on the practical synthesis and characterization of key derivatives, providing a foundation for their exploration in drug discovery and other advanced applications.

Synthesis of Novel Derivatives

This section details the synthetic methodologies for preparing four major classes of derivatives from this compound.

Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer effects.[3]

Experimental Protocol: Synthesis of a this compound Schiff Base

-

Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol (B145695), methanol).

-

Add an equimolar amount of the desired primary amine to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Quantitative Data for Representative Schiff Base Derivatives

| Derivative Class | Amine Reactant | Yield (%) | Melting Point (°C) | References |

| Schiff Base | Aniline | 85-95 | 160-162 | [3] |

| Schiff Base | p-Toluidine | 88-96 | 175-177 | [3] |

| Schiff Base | 4-Chloroaniline | 82-92 | 188-190 | [3] |

Chalcone (B49325) Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities, including anti-inflammatory and antioxidant properties.[4] They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base.

Experimental Protocol: Synthesis of a this compound Chalcone

-

Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

-

Add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) dropwise to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until neutral, and dry.

-

Purify the crude chalcone by recrystallization from ethanol.

Quantitative Data for Representative Chalcone Derivatives

| Derivative Class | Acetophenone Reactant | Yield (%) | Melting Point (°C) | References |

| Chalcone | Acetophenone | 65-75 | 180-182 | [4] |

| Chalcone | 4'-Hydroxyacetophenone | 70-80 | 210-212 | [4] |

| Chalcone | 4'-Methoxyacetophenone | 68-78 | 195-197 | [4] |

Coumarin (B35378) Derivatives

Coumarins are a class of benzopyrones widely found in nature and possessing diverse pharmacological properties, including anticoagulant and antioxidant activities. The Perkin reaction and Knoevenagel condensation are common methods for their synthesis from salicylaldehyde (B1680747) derivatives.

Experimental Protocol: Synthesis of a this compound Coumarin (via Knoevenagel Condensation)

-

In a round-bottom flask, combine this compound (1.0 eq), an active methylene (B1212753) compound (e.g., diethyl malonate, 1.2 eq), and a catalytic amount of a base (e.g., piperidine (B6355638) or pyridine).

-

Add a small amount of a suitable solvent like ethanol or perform the reaction under solvent-free conditions.

-

Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours, with TLC monitoring.

-

After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure coumarin derivative.

Quantitative Data for Representative Coumarin Derivatives

| Derivative Class | Active Methylene Reactant | Yield (%) | Melting Point (°C) | References |

| Coumarin | Diethyl malonate | 75-85 | 220-222 | [6] |

| Coumarin | Ethyl acetoacetate | 70-80 | 205-207 | [7] |

| Coumarin | Malononitrile | 80-90 | >300 | [6] |

O-Benzyl Oxime Derivatives

O-benzyl oximes are derivatives formed by the reaction of an oxime with a benzyl (B1604629) halide. These compounds have been investigated for their potential as enzyme inhibitors and antioxidants.[5]

Experimental Protocol: Synthesis of a this compound O-Benzyl Oxime

-

Oxime Formation: a. Dissolve this compound (1.0 eq) in ethanol. b. Add hydroxylamine (B1172632) hydrochloride (1.1 eq) and sodium acetate (B1210297) (1.5 eq). c. Reflux the mixture for 1-2 hours. d. Cool the reaction mixture and pour it into cold water to precipitate the oxime. e. Filter, wash with water, and dry the crude oxime.

-

O-Benzylation: a. Dissolve the crude oxime (1.0 eq) in a suitable solvent such as DMF or acetone. b. Add a base (e.g., K₂CO₃ or NaH) and stir for 30 minutes. c. Add the desired benzyl halide (e.g., benzyl bromide, 1.1 eq) dropwise. d. Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC). e. Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Representative O-Benzyl Oxime Derivatives

| Derivative Class | Benzyl Halide Reactant | Yield (%) | Melting Point (°C) | References |

| O-Benzyl Oxime | Benzyl bromide | 86 | 90-92 | [5] |

| O-Benzyl Oxime | 4-Methoxybenzyl chloride | 90 | 123-125 | [5] |

| O-Benzyl Oxime | 3-Methoxybenzyl chloride | 86 | 90-92 | [5] |

Visualizations

Synthetic Workflow

Caption: Synthetic pathways to key derivatives from this compound.

Antioxidant Signaling Pathway

The antioxidant activity of polyphenolic compounds, including derivatives of this compound, is often mediated through the modulation of key signaling pathways that protect cells from oxidative stress. One such critical pathway involves the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

Caption: Nrf2-mediated antioxidant signaling pathway activated by derivatives.

Conclusion

This compound is a highly valuable and versatile platform for the synthesis of a multitude of novel derivatives. The synthetic routes to Schiff bases, chalcones, coumarins, and O-benzyl oximes are well-established and offer opportunities for the generation of diverse chemical libraries. The inherent biological activities of these derivatives, particularly their antimicrobial and antioxidant properties, underscore their potential for the development of new therapeutic agents. This guide provides the essential technical information for researchers to embark on the synthesis and exploration of these promising compounds, paving the way for future discoveries in medicine and beyond.

References

- 1. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents [patents.google.com]

- 2. 2,3,4-三羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress [mdpi.com]

- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jazanu.edu.sa [jazanu.edu.sa]

Stability and Storage of 2,3,4-Trihydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,4-Trihydroxybenzaldehyde (CAS No. 2144-08-3), a key intermediate in pharmaceutical synthesis and a compound of interest for its antioxidant properties. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the context of drug development where purity and consistency are paramount.

Physicochemical Properties

This compound is a polyhydroxybenzaldehyde that appears as a light brown or pale yellow crystalline powder. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₇H₆O₄ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Melting Point | 159 - 163 °C | [1][2] |

| Appearance | Light brown to pale yellow crystalline powder | [1] |

| Solubility | Soluble in DMSO and Methanol (B129727). | [3] |

Stability Profile

Detailed quantitative stability data for this compound under various conditions such as a range of pH values, specific temperatures, and light intensities are not extensively available in publicly accessible literature. However, safety data sheets and product information consistently highlight its sensitivity to certain environmental factors.

The primary stability concern for this compound is its sensitivity to air.[4] This suggests a propensity for oxidation, a common characteristic of polyhydroxylated aromatic compounds, which are known to be effective antioxidants due to their ability to donate hydrogen atoms or electrons.[5] This reactivity, while beneficial for its antioxidant applications, makes the compound susceptible to degradation upon exposure to atmospheric oxygen.

Key Stability Factors:

-

Air Sensitivity: The compound is explicitly stated to be "air sensitive," indicating that it can be oxidized when exposed to air.[4]

-

Incompatible Materials: Strong oxidizing agents and strong bases are listed as incompatible materials, suggesting they can induce degradation of the compound.[4]

-

Hazardous Decomposition: When heated to decomposition, this compound may produce carbon monoxide and carbon dioxide.[4]

The following diagram illustrates the key factors that can negatively impact the stability of this compound.

Caption: Factors leading to the degradation of this compound.

Recommended Storage and Handling Conditions

To maintain the quality and integrity of this compound, it is imperative to adhere to appropriate storage and handling protocols. The following recommendations are synthesized from various safety data sheets and product information guides.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Citations |

| Temperature | Store in a cool place. Some suppliers recommend storage at 0 - 8 °C. | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) due to air sensitivity. | [4] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | [4] |

| Light | Keep in a dark place. | [3] |

| Handling | Avoid formation of dust and aerosols. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling. | [4] |

| Incompatibilities | Store away from strong oxidizing agents and strong bases. | [4] |

General Experimental Protocol for Stability Assessment

While specific, validated stability-indicating methods for this compound are not publicly available, a general protocol can be designed to assess its stability under various stress conditions. This typically involves subjecting the compound to forced degradation and analyzing the formation of degradants over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate the stability of this compound under various stress conditions (e.g., heat, light, humidity, and pH) and to identify potential degradation products.

Materials and Equipment:

-

This compound reference standard

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Forced degradation chambers (oven, photostability chamber)

-

pH meter

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Appropriate buffers

Experimental Workflow:

The following diagram outlines a typical workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Forced Degradation Conditions:

-

Acid and Base Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) and keep at room temperature or elevated temperature.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

-

Photodegradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

-

Data Evaluation: Calculate the percentage of degradation of this compound and the formation of any degradation products. The peak purity of the parent compound should also be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

This general protocol provides a framework for researchers to develop a specific and validated stability-indicating method for this compound tailored to their specific needs and available equipment.

Conclusion

While quantitative stability data for this compound is limited in the public domain, the available information strongly indicates its sensitivity to air, strong oxidizing agents, and strong bases. For researchers, scientists, and drug development professionals, adherence to stringent storage and handling protocols is crucial to maintain the compound's integrity. This includes storage in a cool, dark place, under an inert atmosphere, and in a tightly sealed container. The general experimental protocol for stability assessment outlined in this guide can serve as a valuable starting point for developing in-house, validated methods to further characterize the stability of this important chemical intermediate.

References

Methodological & Application

Protocol for the synthesis of benserazide using 2,3,4-Trihydroxybenzaldehyde

Application Notes & Protocols for the Synthesis of Benserazide (B1668006)

Introduction

Benserazide is a peripherally acting aromatic L-amino acid decarboxylase (AAAD) inhibitor.[1][2] It is clinically used in combination with L-DOPA (levodopa) for the treatment of Parkinson's disease.[1][3][4] Benserazide itself does not cross the blood-brain barrier, preventing the peripheral conversion of levodopa (B1675098) to dopamine.[2][3] This allows more levodopa to reach the brain, where it is converted to dopamine, leading to improved therapeutic efficacy and reduced peripheral side effects.[2][3] The chemical name for benserazide is (RS)-2-Amino-3-hydroxy-N′-(2,3,4-trihydroxybenzyl)propanehydrazide.

This document provides detailed protocols for the synthesis of benserazide hydrochloride starting from 2,3,4-Trihydroxybenzaldehyde. Two primary synthetic routes are described: a one-step reductive amination and a two-step procedure via a hydrazone intermediate.

Synthetic Pathways

The synthesis of benserazide from this compound can be achieved through two main pathways:

-

One-Step Reductive Amination: Direct reaction of this compound with serine hydrazide hydrochloride in the presence of a reducing agent.

-

Two-Step Synthesis via Hydrazone Intermediate:

-

Step 1: Hydrazone Formation: Condensation of this compound with serine hydrazide to form N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone.

-

Step 2: Reduction: Catalytic hydrogenation of the hydrazone intermediate to yield benserazide.[5]

-

The following diagram illustrates the overall synthetic workflow:

References

- 1. medschool.co [medschool.co]

- 2. Benserazide - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PL209729B1 - Method for the manufacture of 2-[(2, 3, 4-trihydroxiphenyl) methyl) hydrazide D , L-serine hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols for the Formation of Schiff Bases with 2,3,4-Trihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from 2,3,4-trihydroxybenzaldehyde are a class of organic compounds characterized by an imine or azomethine (-C=N-) group. The presence of multiple hydroxyl groups on the phenyl ring makes these compounds particularly interesting for investigation in medicinal chemistry and materials science. These hydroxyl groups can enhance solubility, participate in hydrogen bonding with biological targets, and act as effective metal chelators. Schiff bases of this compound and their metal complexes have shown potential as antimicrobial and anticancer agents. This document provides detailed protocols for the synthesis of these Schiff bases, along with data on their biological activities and the signaling pathways they may influence.

General Reaction Scheme

The formation of a Schiff base from this compound involves the condensation reaction with a primary amine. The reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and may require heating.

Experimental Protocols

Protocol 1: Conventional Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases by refluxing this compound with a primary amine in ethanol (B145695).

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted aniline, aliphatic amine)

-

Absolute Ethanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol with stirring. In a separate beaker, dissolve the primary amine (1.0 eq.) in absolute ethanol.

-

Reaction Mixture: Slowly add the ethanolic solution of the primary amine to the aldehyde solution at room temperature with continuous stirring.

-

Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product often precipitates out of the solution. If no precipitate forms, the solvent volume can be reduced using a rotary evaporator to induce precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Drying: Dry the purified Schiff base in a desiccator over a drying agent or in a vacuum oven at a moderate temperature.

-

Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Data Presentation: Synthesis of this compound Schiff Bases

| Primary Amine | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 4-Aminobenzoic acid | N/A (Solid-state) | Microwave/Airflow Grinding | Not Specified | Not Specified | Not Specified | [1] |

| Anthranilic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| General Aromatic Amines | Ethanol | Glacial Acetic Acid | 2-8 | Reflux (~78) | Variable | General Method |

| General Aliphatic Amines | Ethanol | None/Mild Acid | 2-6 | Room Temp. to Reflux | Variable | General Method |

Applications in Drug Development

Schiff bases derived from hydroxylated benzaldehydes are known to exhibit a range of biological activities, making them attractive candidates for drug discovery and development.

Antimicrobial Activity

The imine group in Schiff bases is often crucial for their antimicrobial effects. These compounds can interfere with cell wall synthesis, disrupt cell permeability, or inhibit essential enzymes in microorganisms.

Experimental Protocol: Agar (B569324) Disc Diffusion Assay for Antimicrobial Screening

This method is a standard procedure to evaluate the antimicrobial activity of synthesized compounds.

Materials:

-

Nutrient Agar/Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Synthesized Schiff base

-

Solvent (e.g., DMSO)

-

Standard antibiotic/antifungal discs (positive control)

-

Sterile blank discs

-

Micropipette

-

Incubator

Procedure:

-

Media Preparation: Prepare the appropriate agar medium, sterilize it by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

-

Disc Preparation: Dissolve a known concentration of the synthesized Schiff base in a suitable solvent. Impregnate sterile blank discs with the Schiff base solution. Allow the solvent to evaporate completely.

-

Disc Placement: Place the impregnated discs, along with positive and negative (solvent-only) control discs, onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition: Measure the diameter of the clear zone of no growth around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity and Potential Signaling Pathways

Schiff bases and their metal complexes have demonstrated potential as anticancer agents. While the precise mechanisms for Schiff bases of this compound are still under investigation, related compounds have been shown to induce apoptosis and interfere with key signaling pathways in cancer cells. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[3]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduce extracellular signals to the nucleus, leading to changes in gene expression and cellular responses. The core of this pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). Dysregulation of this pathway is a common feature in many cancers. Some Schiff base compounds may exert their anticancer effects by modulating the activity of key proteins within this cascade.

Caption: Potential modulation of the MAPK signaling pathway by Schiff base derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of Schiff bases derived from this compound.

Caption: General workflow for synthesis and evaluation of Schiff bases.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds for further investigation in drug development. The synthetic protocols provided herein offer a foundation for the preparation of a library of these compounds. The subsequent biological evaluation, guided by the outlined experimental procedures, will be crucial in elucidating their therapeutic potential and mechanisms of action. Further research is warranted to explore the full spectrum of their biological activities and to optimize their structures for enhanced potency and selectivity.

References

Application Notes and Protocols: The Use of 2,3,4-Trihydroxybenzaldehyde in Antioxidant Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxybenzaldehyde, also known as pyrogallol-4-carboxaldehyde, is a phenolic aldehyde with significant potential in antioxidant research and development. Its unique structure, featuring three hydroxyl groups on the benzene (B151609) ring, confers potent free radical scavenging and metal-chelating properties. These characteristics make it a compelling candidate for applications in pharmaceuticals, cosmetics, and food preservation where antioxidant activity is crucial. This document provides detailed protocols for evaluating the antioxidant capacity of this compound using common in vitro assays and presents relevant data to guide researchers in their investigations.

The antioxidant mechanism of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions. The ortho-positioning of the hydroxyl groups also allows for the chelation of metal ions that can catalyze oxidative reactions.

Data Presentation

Table 1: Radical Scavenging Activity of Pyrogallol (B1678534) (Reference Compound)

| Assay | EC50 (µg/mL) | Standard Antioxidant | EC50 of Standard (µg/mL) |

| DPPH• Scavenging | 10.71 | Trolox | 8.63 |

| α-Tocopherol | 11.48 | ||

| BHA | 15.07 | ||

| BHT | 31.45 | ||

| ABTS•+ Scavenging | Not Reported | Not Reported | Not Reported |

| Fe2+ Chelating Activity | 44.08 | α-Tocopherol | 15.76 |

| Trolox | 17.27 | ||

| BHT | 17.65 | ||

| BHA | 19.08 |

Data sourced from a study on pyrogallol and may be used as a reference for estimating the potential activity of this compound.[1]

Table 2: Lipid Peroxidation Inhibition by Pyrogallol (Reference Compound)

| Assay System | Concentration of Pyrogallol | Inhibition (%) | Standard Antioxidants | Inhibition (%) |

| Linoleic Acid Emulsion | 30 µg/mL | 77.95 | BHA | 89.88 |

| BHT | 89.97 | |||

| α-Tocopherol | 83.82 | |||

| Trolox | 91.85 |

Data sourced from a study on pyrogallol and may be used as a reference for estimating the potential activity of this compound.[1]

Experimental Protocols

Detailed methodologies for three common antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound by measuring the reduction of the DPPH radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or Ethanol)

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic Acid)

-

96-well microplate

-

Microplate reader capable of reading absorbance at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Test Sample: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Assay Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of this compound or standard antioxidant to the wells.

-

For the control well, add 100 µL of methanol instead of the test sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

Data Analysis: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Objective: To evaluate the ability of this compound to scavenge the ABTS radical cation.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate buffered saline (PBS) or Ethanol (B145695)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader capable of reading absorbance at 734 nm

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

-

Assay Procedure:

-

Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

-

Add 10 µL of the different concentrations of this compound or standard antioxidant to the wells.

-

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

-

Data Analysis: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Objective: To measure the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

This compound

-

FRAP reagent:

-

300 mM Acetate (B1210297) buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

-

20 mM Ferric chloride (FeCl₃·6H₂O) solution

-

-

Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox)

-

96-well microplate

-

Microplate reader capable of reading absorbance at 593 nm

Procedure:

-

Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

-

Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

-

Assay Procedure:

-

Add 180 µL of the FRAP working solution to each well of a 96-well microplate.

-

Add 20 µL of the different concentrations of this compound, standard, or blank (solvent) to the wells.

-

-

Incubation: Incubate the plate at 37°C for a set time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance of each well at 593 nm.

-

Data Analysis: Create a standard curve using the ferrous sulfate or Trolox standard. The FRAP value of the sample is determined from the standard curve and is typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Visualization of Workflows and Pathways

To aid in the conceptualization of the experimental processes and potential mechanisms of action, the following diagrams are provided.

References

Application Notes and Protocols for 2,3,4-Trihydroxybenzaldehyde in Cosmetics and Skincare

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxybenzaldehyde, also known as pyrogallol-4-carboxaldehyde, is a phenolic aldehyde compound with a chemical formula of C₇H₆O₄.[1][2][3] Its structure, featuring three hydroxyl groups on the benzene (B151609) ring, suggests significant potential for various applications in the cosmetic and skincare industry.[1] This document provides detailed application notes and experimental protocols to facilitate research into its utility as a functional ingredient. The primary proposed applications of this compound in skincare are based on its antioxidant, anti-inflammatory, and skin-lightening properties.[1][3]

Application Note 1: Antioxidant Properties

The phenolic hydroxyl groups in this compound's structure enable it to act as a potent antioxidant by donating hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress in the skin.[1] Oxidative stress is a key contributor to premature skin aging, characterized by wrinkles, fine lines, and loss of elasticity.

Quantitative Data: Antioxidant Activity

| Compound | Assay | IC₅₀ (mg/L) | Reference Compound | IC₅₀ (mg/L) |

| 3,4,5-Trihydroxybenzaldehyde (THBA) | DPPH | 2.8 | BHA | 18.5 |

| BHT | 25.2 | |||

| α-Tocopherol | 8.9 | |||

| Rosmarinic Acid | 4.2 |